N-(5-bromo-2-methylphenyl)thiolan-3-amine

Catalog No.
S12553425
CAS No.
M.F
C11H14BrNS
M. Wt
272.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-bromo-2-methylphenyl)thiolan-3-amine

Product Name

N-(5-bromo-2-methylphenyl)thiolan-3-amine

IUPAC Name

N-(5-bromo-2-methylphenyl)thiolan-3-amine

Molecular Formula

C11H14BrNS

Molecular Weight

272.21 g/mol

InChI

InChI=1S/C11H14BrNS/c1-8-2-3-9(12)6-11(8)13-10-4-5-14-7-10/h2-3,6,10,13H,4-5,7H2,1H3

InChI Key

HQEQNHYWQFNLEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC2CCSC2

N-(5-bromo-2-methylphenyl)thiolan-3-amine is a chemical compound characterized by the presence of a brominated phenyl group and a thiolane ring. The molecular structure includes a bromine atom attached to the 5-position of a 2-methylphenyl moiety, along with an amine functional group at the 3-position of the thiolane ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a subject of interest in various fields of research.

  • Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones, while the bromine atom may also be oxidized under certain conditions.
  • Reduction: The bromine atom can be reduced to yield a non-brominated derivative, which alters its reactivity profile.
  • Substitution Reactions: The amine group can engage in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of N-(5-bromo-2-methylphenyl)thiolan-3-amine is linked to its structural features. Preliminary studies suggest that it may interact with specific biological targets, such as enzymes or receptors, potentially modulating their activity. This interaction could have implications for therapeutic applications, although comprehensive studies are required to fully elucidate its biological mechanisms.

The synthesis of N-(5-bromo-2-methylphenyl)thiolan-3-amine typically involves several steps:

  • Bromination: The starting material, 2-methylphenylthiol, is subjected to bromination using bromine or N-bromosuccinimide in the presence of a catalyst.
  • Formation of Thiolane Ring: The resulting brominated compound is then reacted with thiolane derivatives to form the desired thiolan structure.
  • Amination: Finally, the amination step introduces the amine functional group at the appropriate position.

These synthetic routes can be optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors.

N-(5-bromo-2-methylphenyl)thiolan-3-amine has potential applications across various domains:

  • Medicinal Chemistry: Its unique structure may lead to new therapeutic agents targeting specific biological pathways.
  • Material Science: The compound can serve as a building block for synthesizing advanced materials with tailored properties.
  • Chemical Research: It is used in studies exploring chemical reactivity and interactions within biological systems.

Interaction studies involving N-(5-bromo-2-methylphenyl)thiolan-3-amine focus on its binding affinity towards various biological targets. These studies are crucial for understanding how this compound may influence cellular pathways and contribute to therapeutic outcomes. Preliminary results indicate that it may interact with specific enzymes or receptors, potentially modulating their activity.

Several compounds share structural similarities with N-(5-bromo-2-methylphenyl)thiolan-3-amine:

Compound NameStructure CharacteristicsUnique Features
5-Bromo-2-furaldehydeBrominated furan derivativeUsed in organic synthesis
N-(3-bromophenyl)thiolan-3-amineBromine at meta positionEnhanced reactivity due to bromination
N-(4-bromo-3-methylphenyl)thiolan-3-amineMethyl group on phenylPotentially altered solubility
N-(2-bromophenyl)thiolan-3-amineBromine at ortho positionDifferent reactivity patterns
5-Bromo-2-methylpyridin-3-aminePyridine ring with bromineDistinct electronic properties compared to thiolane derivatives

Uniqueness

N-(5-bromo-2-methylphenyl)thiolan-3-amine stands out due to its specific combination of a brominated phenyl group and a thiolane structure, which may confer distinct chemical and biological properties compared to similar compounds. Further research is essential for fully understanding its potential applications and interactions.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

271.00303 g/mol

Monoisotopic Mass

271.00303 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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